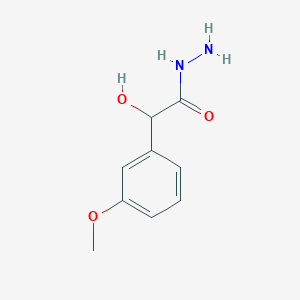
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that combines a furan ring, an imidazole ring, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. Typically, such compounds are synthesized in specialized laboratories using advanced organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazoline core may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)quinazoline: Lacks the imidazole ring.
6-(4-Methylimidazol-1-yl)quinazoline: Lacks the furan ring.
2-(Furan-3-yl)-6-(1H-imidazol-1-yl)quinazoline: Similar structure but different substitution pattern.
Uniqueness
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is unique due to the combination of the furan, imidazole, and quinazoline moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N4O |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C16H12N4O/c1-11-8-20(10-18-11)14-2-3-15-13(6-14)7-17-16(19-15)12-4-5-21-9-12/h2-10H,1H3 |
InChI Key |
YWDZMENNEFHMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
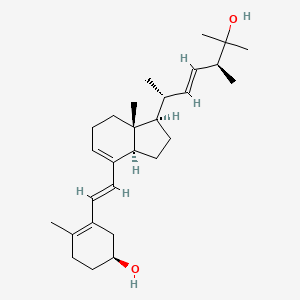

![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
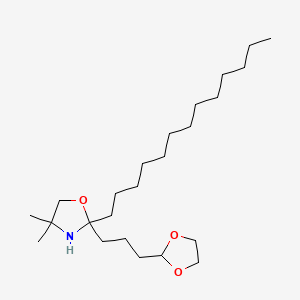
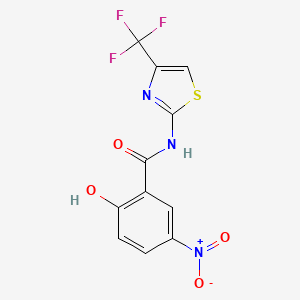
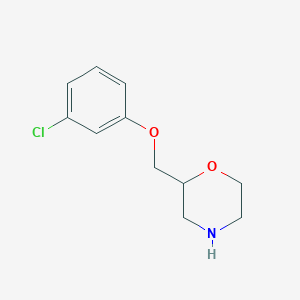
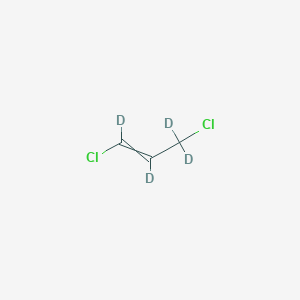
![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
